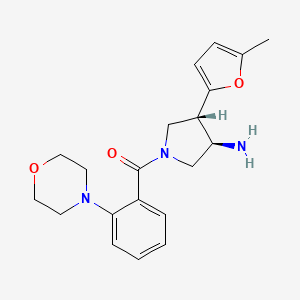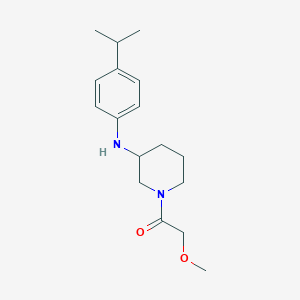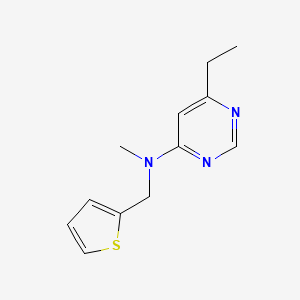![molecular formula C19H24N6S B5644327 4-{3-cyclopropyl-5-[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazol-1-yl}-1-methylpiperidine](/img/structure/B5644327.png)
4-{3-cyclopropyl-5-[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazol-1-yl}-1-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The exploration of compounds with complex heterocyclic structures, such as triazoles, pyrazoles, and thiadiazoles, is a significant area of research in chemistry due to their potential applications in pharmaceuticals, materials science, and as biological probes. The specific chemical functionalities and structural frameworks present in these molecules contribute to their diverse physicochemical properties and biological activities.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions including cycloadditions, cyclizations, and substitutions. For example, the synthesis of N-(3-(4-methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a compound with a similar complexity, was achieved through a sequence of reactions starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, highlighting the multi-step nature of synthesizing such complex molecules (Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds containing triazole and pyrazole rings has been extensively studied using techniques such as X-ray crystallography. For instance, compounds like 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole and its derivatives have been characterized, revealing non-planar structures due to dihedral angles between heteroaryl rings, indicating the complexity of spatial arrangement in such molecules (Boechat et al., 2016).
Chemical Reactions and Properties
Heterocyclic compounds exhibit a wide range of chemical reactions, often influenced by their electronic and structural properties. The presence of multiple reactive sites, such as nitrogen atoms in triazole and pyrazole rings, allows for various chemical transformations, including nucleophilic substitutions and electrophilic additions.
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystalline structure, are crucial for their practical applications. The solubility in different solvents and melting points can vary significantly, influenced by the molecular structure, substitution patterns, and intermolecular interactions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are fundamental aspects that determine the compound's potential applications. The heteroatoms and functional groups present in the molecule play a critical role in defining these properties.
Eigenschaften
IUPAC Name |
4-[3-cyclopropyl-5-[5-(5-methylthiophen-2-yl)-1H-pyrazol-3-yl]-1,2,4-triazol-1-yl]-1-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6S/c1-12-3-6-17(26-12)15-11-16(22-21-15)19-20-18(13-4-5-13)23-25(19)14-7-9-24(2)10-8-14/h3,6,11,13-14H,4-5,7-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKKQTNSJQBNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C3=NC(=NN3C4CCN(CC4)C)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-difluorobenzyl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644257.png)
![2-{2-[1-(4-quinolinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}acetamide](/img/structure/B5644259.png)
![3-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5644264.png)

![6-methyl-2-{[2-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]methyl}quinolin-4-ol](/img/structure/B5644271.png)
![2-cyclopropyl-9-(3-methoxypropanoyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5644274.png)
![(3R*,5R*)-N-methyl-5-(morpholin-4-ylcarbonyl)-N-[2-(phenylthio)ethyl]piperidine-3-carboxamide](/img/structure/B5644282.png)

![(3R*,4S*)-1-[(3-chloro-2,6-difluorophenyl)acetyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5644323.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5644332.png)

![1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone](/img/structure/B5644346.png)
![2-[(2E)-3-phenylprop-2-en-1-yl]-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644349.png)
